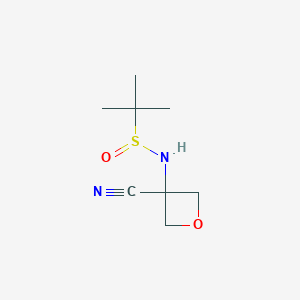

N-(3-cyanooxetan-3-yl)-2-methylpropane-2-sulfinamide

Overview

Description

Synthesis Analysis

The synthesis of N-(3-cyanooxetan-3-yl)-2-methylpropane-2-sulfinamide and related compounds involves complex chemical processes. For instance, the synthesis of N-(cyano(naphthalen-1-yl)methyl)benzamide derivatives, which share a similar synthetic pathway, is achieved through direct acylation reactions. These processes are critical for generating the desired structural motifs and functional groups necessary for further chemical manipulation and application (Younes et al., 2020). Additionally, the stereoselective [3+2] cycloaddition of N-tert-butanesulfinyl imines to arynes, facilitating the synthesis of cyclic sulfoximines, highlights the intricate strategies employed to create these compounds (Ye et al., 2014).

Molecular Structure Analysis

The molecular structure of N-(3-cyanooxetan-3-yl)-2-methylpropane-2-sulfinamide derivatives is characterized by complex interactions and bonding patterns. X-ray single crystallography is often used to reveal the solid-state properties of these compounds, providing insight into their three-dimensional arrangement and intermolecular interactions. Such analysis is crucial for understanding the reactivity and stability of these molecules (Younes et al., 2020).

Chemical Reactions and Properties

The chemical reactivity of N-(3-cyanooxetan-3-yl)-2-methylpropane-2-sulfinamide compounds is a key area of interest. These compounds participate in various chemical reactions, such as the colorimetric sensing of fluoride anions, demonstrating their potential as functional materials for chemical detection and sensing applications (Younes et al., 2020). Moreover, the transformation of cyclic sulfoximines to cyclic sulfinamides illustrates the versatility of these compounds in chemical synthesis (Ye et al., 2014).

Scientific Research Applications

Chromatographic Enantioseparation

Chiral sulfinamide derivatives, including N-(3-cyanooxetan-3-yl)-2-methylpropane-2-sulfinamide, are used extensively in chemistry, medicine, and materials science. Their chromatographic enantioseparation has been studied, with factors like column types and temperatures affecting separation outcomes (Zeng et al., 2018).

Mechanistic Insights in Chemical Reactions

Investigations using DFT computations have provided insights into the stereoselective nucleophilic 1,2-addition reactions involving chiral sulfinamides (Hennum et al., 2014).

Microwave-assisted Synthesis

A microwave-assisted, solvent-free method has been developed for synthesizing optically pure N-(tert-butylsulfinyl)imines, demonstrating the importance of sulfinamides in efficient and environmentally friendly chemical syntheses (Collados et al., 2012).

Antimicrobial Applications

Sulfinamide derivatives have been synthesized for use as antimicrobial agents, highlighting their potential in pharmaceutical applications (Darwish et al., 2014).

Enantioselective Synthesis

Sulfinamides have been used in enantioselective synthesis, a critical aspect of producing pharmaceuticals and other chiral compounds (Fernández‐Salas et al., 2014).

Stereoselective Cycloaddition

Sulfinamides are central to stereoselective cycloaddition reactions, crucial for synthesizing cyclic sulfoximines and sulfinamides (Ye et al., 2014).

Syntheses and Transformations

Sulfinamides, particularly enantiopure versions, are widely used in organic and medicinal synthesis, demonstrating diverse reactivity and transformation capabilities (Qingle et al., 2021).

Ligand Applications in Catalysis

Chiral sulfinamide/sulfoxide derivatives have been synthesized and used as ligands in catalytic reactions, showing significant potential in enantioselective syntheses (Borrego et al., 2019).

Direct Synthesis from Thiols and Amines

Sulfinamides, crucial in drug design, have been directly synthesized from thiols and amines, highlighting their role in efficient and environmentally friendly processes (Cao et al., 2021).

Chiral Sulfinamides as Organocatalysts

Chiral sulfinamides have been developed as efficient organocatalysts for stereochemical induction in various chemical reactions (Pei et al., 2006).

properties

IUPAC Name |

N-(3-cyanooxetan-3-yl)-2-methylpropane-2-sulfinamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14N2O2S/c1-7(2,3)13(11)10-8(4-9)5-12-6-8/h10H,5-6H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IJHQPIWMCKRZMA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)S(=O)NC1(COC1)C#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

202.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(3-cyanooxetan-3-yl)-2-methylpropane-2-sulfinamide | |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![tert-butyl N-(2-formylspiro[3.3]heptan-2-yl)carbamate](/img/structure/B2490045.png)

![N-(2,6-dimethylphenyl)-2-{[3-(1H-pyrrol-1-yl)-2-thienyl]carbonyl}-1-hydrazinecarboxamide](/img/structure/B2490046.png)

![2-(4-{[(9H-fluoren-9-yl)methoxy]carbonyl}piperazin-1-yl)-1,3-thiazole-4-carboxylic acid](/img/structure/B2490051.png)

![N-(4,5-dimethylbenzo[d]thiazol-2-yl)-3-(phenylsulfonyl)-N-(pyridin-3-ylmethyl)propanamide](/img/structure/B2490053.png)

![2-Chloro-1-[(2R)-4-ethylsulfonyl-2-methylpiperazin-1-yl]propan-1-one](/img/structure/B2490055.png)

![N-(3-ethylphenyl)-2-(7-methyl-3-oxo-[1,2,4]triazolo[4,3-c]quinazolin-2(3H)-yl)acetamide](/img/structure/B2490057.png)

![N-[1-(1-adamantyl)-2-(4,5-dihydro-1,3-thiazol-2-ylamino)-2-oxoethyl]cyclohexanecarboxamide](/img/structure/B2490058.png)

![N-(3-(dimethylamino)propyl)-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-3-nitrobenzamide hydrochloride](/img/structure/B2490059.png)

![4-chloro-N-[(2,3-diphenyltetrahydro-5-isoxazolyl)methyl]-N-phenylbenzenesulfonamide](/img/structure/B2490060.png)

![6-((3,4-dihydroisoquinolin-2(1H)-yl)methyl)-3-(4-methoxyphenyl)thiazolo[2,3-c][1,2,4]triazole](/img/structure/B2490062.png)

![N-(Oxan-4-yl)-6-phenyl-2-azaspiro[3.3]heptane-2-carboxamide](/img/structure/B2490065.png)

![Methyl 4-(iodomethyl)bicyclo[2.2.2]octane-1-carboxylate](/img/structure/B2490068.png)